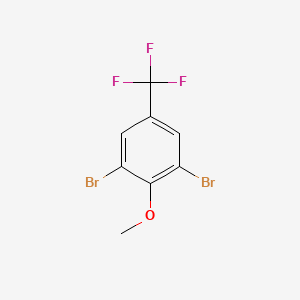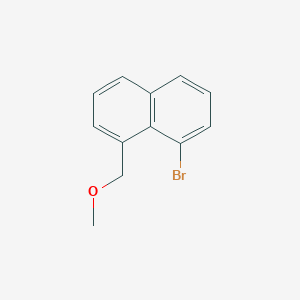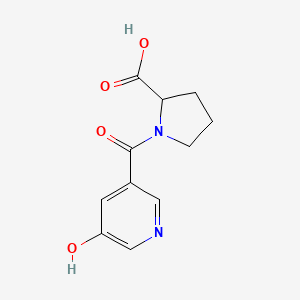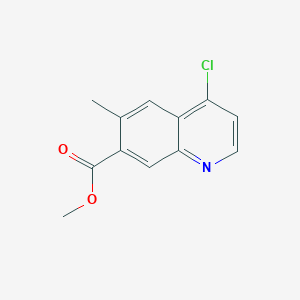
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3O. It is a derivative of benzene, where two bromine atoms, one methoxy group, and one trifluoromethyl group are substituted on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid (Zn(Hg)/HCl).
Nitration and Bromination: The benzene ring undergoes nitration followed by bromination to introduce nitro and bromo groups at specific positions.
Methoxylation and Trifluoromethylation: Finally, the nitro group is converted to a methoxy group, and the trifluoromethyl group is introduced using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (bromo and trifluoromethyl), the benzene ring is deactivated towards EAS.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups makes the compound susceptible to NAS, where nucleophiles can replace the bromo groups.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the bromo groups can be reduced to hydrogen atoms under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) is used for bromination.
Methoxylation: Methanol (CH3OH) and a base such as sodium methoxide (NaOCH3) are used for methoxylation.
Major Products Formed
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in EAS reactions, where it forms a sigma complex with nucleophiles.
Nucleophilic Aromatic Substitution: In NAS reactions, nucleophiles attack the electron-deficient carbon atoms on the benzene ring, leading to the substitution of bromo groups.
Oxidation and Reduction: The methoxy group can undergo oxidation to form carbonyl compounds, and the bromo groups can be reduced to hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
1,3-Dibromo-2-methoxybenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound in various fields, including organic synthesis, pharmaceuticals, and materials science .
Propiedades
Fórmula molecular |
C8H5Br2F3O |
|---|---|
Peso molecular |
333.93 g/mol |
Nombre IUPAC |
1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |
Clave InChI |
OJMAUNQLSUUQNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)





![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)



